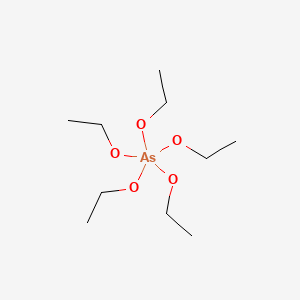
Pentaethoxyarsorane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaethoxyarsorane is an organoarsenic compound with the chemical formula C10H25AsO5 . It consists of ten carbon atoms, twenty-five hydrogen atoms, one arsenic atom, and five oxygen atoms This compound is notable for its unique structure, which includes five ethoxy groups attached to an arsenic center
Vorbereitungsmethoden
The synthesis of pentaethoxyarsorane typically involves the reaction of arsenic trioxide with ethanol in the presence of a catalyst. The reaction proceeds as follows:
[ \text{As}_2\text{O}_3 + 10 \text{C}_2\text{H}_5\text{OH} \rightarrow 2 \text{As}(OC}_2\text{H}_5)_5 + 3 \text{H}_2\text{O} ]
This reaction requires careful control of temperature and reaction time to ensure the complete conversion of arsenic trioxide to this compound. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
Pentaethoxyarsorane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic pentoxide and ethyl acetate. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can yield arsenic trioxide and ethanol. Reducing agents such as sodium borohydride are typically used.
Substitution: The ethoxy groups in this compound can be substituted with other alkoxy groups or halogens. This reaction is often facilitated by the presence of a strong acid or base.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Pentaethoxyarsorane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: this compound is studied for its potential biological activity, including its effects on cellular processes and its use as a tool for probing arsenic metabolism.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain types of cancer.
Industry: In materials science, this compound is used in the development of advanced materials with unique properties .
Wirkmechanismus
The mechanism of action of pentaethoxyarsorane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets and pathways involved in the action of this compound are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Pentaethoxyarsorane can be compared with other organoarsenic compounds such as trimethylarsine and triphenylarsine. While all these compounds contain arsenic, they differ in their alkyl or aryl substituents, which influence their chemical reactivity and applications.
Similar Compounds
- Trimethylarsine
- Triphenylarsine
- Triethylarsine
Eigenschaften
CAS-Nummer |
5954-41-6 |
|---|---|
Molekularformel |
C10H25AsO5 |
Molekulargewicht |
300.22 g/mol |
IUPAC-Name |
pentaethoxy-λ5-arsane |
InChI |
InChI=1S/C10H25AsO5/c1-6-12-11(13-7-2,14-8-3,15-9-4)16-10-5/h6-10H2,1-5H3 |
InChI-Schlüssel |
SZTBDRDGFFXOCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[As](OCC)(OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


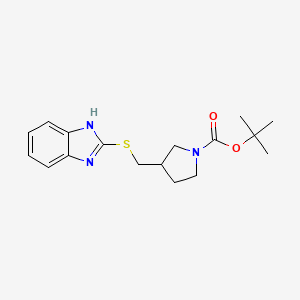
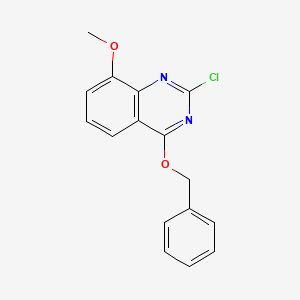

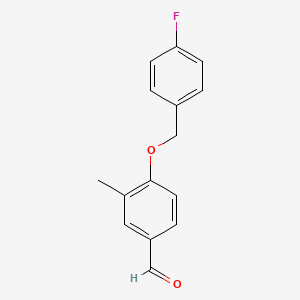
![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
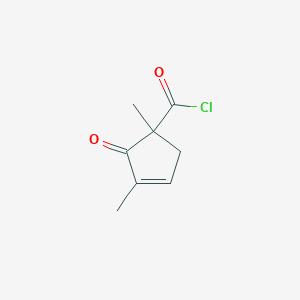
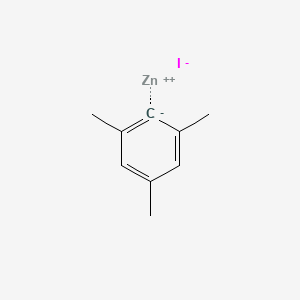
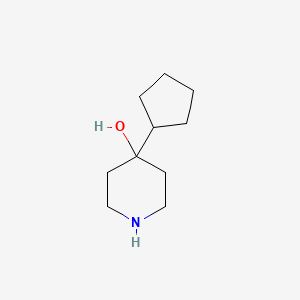
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
![3H-Indolium, 1,3,3-trimethyl-2-[(methyl-2-naphthalenylhydrazono)methyl]-, chloride](/img/structure/B13972037.png)

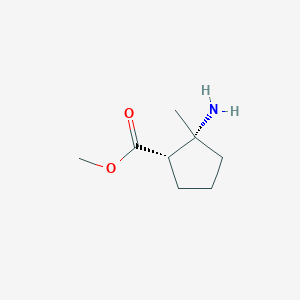
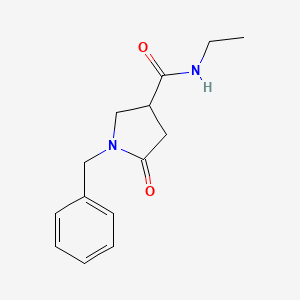
![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
